molecular formula C17H20N4O B2593145 N-(2,3-dimethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1898923-13-1

N-(2,3-dimethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2593145
CAS RN: 1898923-13-1
M. Wt: 296.374
InChI Key: MDOANJAXRFJOOC-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. DMPP belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Optical Sensors and Medicinal Applications

Pyrimidine derivatives, including the specific compound , find applications in the development of optical sensors and medicinal research. These derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Beyond sensing applications, pyrimidine derivatives also possess a wide range of biological and medicinal benefits, playing crucial roles in various therapeutic areas (Jindal & Kaur, 2021).

Synthesis of Heterocyclic Compounds

Pyrimidine derivatives are pivotal in the synthesis of heterocyclic compounds, including natural products and other biologically active molecules. Their versatility as synthetic intermediates allows for the construction of complex molecular structures, contributing significantly to the field of synthetic chemistry. This versatility underscores the importance of pyrimidine derivatives in drug discovery and development processes (Negri, Kascheres, & Kascheres, 2004).

Anti-inflammatory Activities

Recent research highlights the anti-inflammatory properties of various pyrimidine derivatives. These compounds exhibit potent effects by inhibiting the expression and activities of key inflammatory mediators, making them potential candidates for developing new anti-inflammatory agents. The structure-activity relationships (SARs) of these compounds provide valuable insights for designing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Central Nervous System (CNS) Drug Synthesis

The structural diversity of pyrimidine derivatives makes them suitable for exploring new CNS acting drugs. Functional chemical groups within these derivatives can mimic various pharmacological activities, ranging from depression and euphoria to convulsion. This property opens avenues for synthesizing compounds with targeted CNS effects, contributing to the development of treatments for CNS disorders (Saganuwan, 2017).

Pharmacologically Active Compounds

Pyrimidine derivatives are recognized for their wide range of pharmacological activities. These compounds are considered promising scaffolds for developing new biologically active compounds due to their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The analysis of these derivatives in medical practice provides a foundation for further research into new, highly effective, and safe medicines (Chiriapkin, 2022).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-6-5-7-14(13(12)2)20-17(22)15-10-16(19-11-18-15)21-8-3-4-9-21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOANJAXRFJOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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